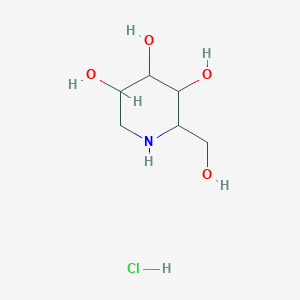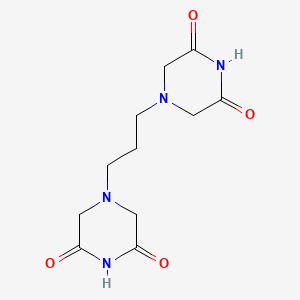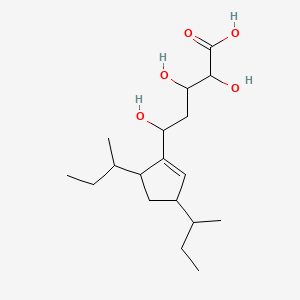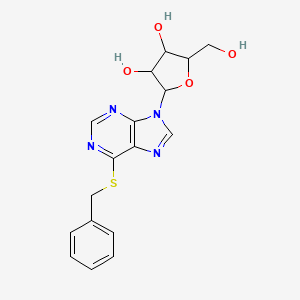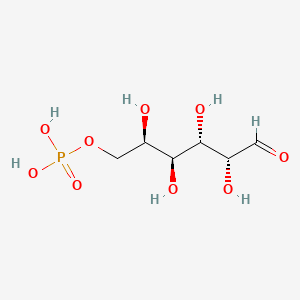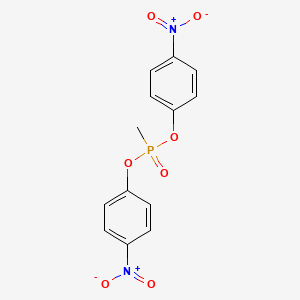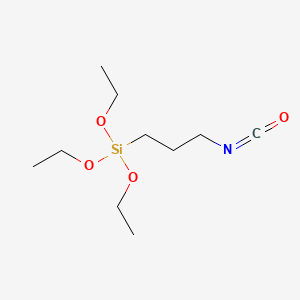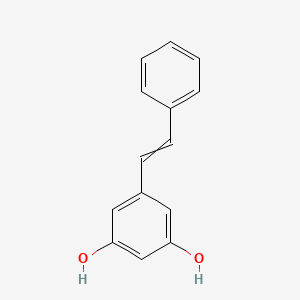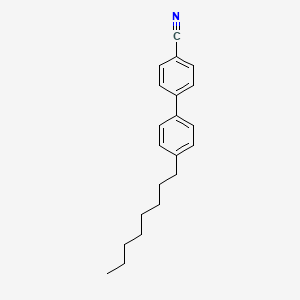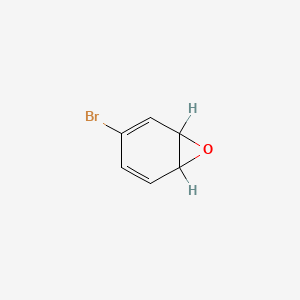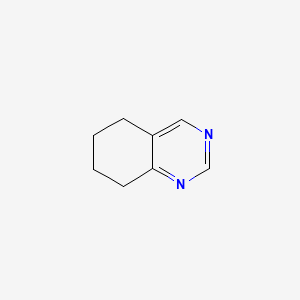
5,6,7,8-Tetrahydroquinazoline
Descripción general
Descripción
5,6,7,8-Tetrahydroquinazoline is a heterocyclic compound with the molecular formula C₈H₁₀N₂ . It belongs to the quinazoline family and possesses a tetrahydroquinazoline skeleton. Quinazoline derivatives are essential structural motifs found in natural products and pharmaceutically active compounds .
3.
Molecular Structure Analysis
The molecular formula of 5,6,7,8-Tetrahydroquinazoline is C₈H₁₀N₂ . It consists of a quinazoline ring with a tetrahydro structure. The compound’s molecular weight is approximately 134.18 g/mol .
4.
Chemical Reactions Analysis
While specific chemical reactions involving 5,6,7,8-Tetrahydroquinazoline may vary, its synthesis typically involves the formation of the tetrahydroquinazoline ring through condensation reactions. Further functionalization can occur by cleaving protecting groups at the C2-tert-butyl moiety, allowing for additional modifications .
5.
Aplicaciones Científicas De Investigación
Antitubercular Agent Development
5,6,7,8-Tetrahydroquinazoline derivatives have shown promise as potential antitubercular agents. Molecular docking studies indicate that these compounds exhibit high binding affinity toward essential enzymes of Mycobacterium tuberculosis, such as dihydrofolate reductase (DHFR), pantothenate kinase (Mt PanK), and FAD-containing oxidoreductase DprE1 (Mt DprE1). These enzymes are crucial for the survival and virulence of the tuberculosis bacterium, making them excellent targets for new drug development, especially against multidrug-resistant strains .
Antidiabetic Research
The synthesis of novel derivatives of 5,6,7,8-Tetrahydroquinazoline has led to the discovery of compounds with high inhibition activity against β-glucosidase. This enzyme plays a significant role in carbohydrate digestion and glucose metabolism, and its inhibitors are considered potential therapeutic agents for the treatment of diabetes. The tetrahydroquinazoline scaffold offers a new avenue for antidiabetic drug design .
Cancer Therapeutics
Quinazoline derivatives, including those of 5,6,7,8-Tetrahydroquinazoline, are known to possess anticancer properties. They have been used in the synthesis of various pharmacologically active molecules that exhibit a broad range of biological activities. Some derivatives have been approved as drugs for treating lung and pancreatic cancers, highlighting the importance of this compound in cancer research .
Antibacterial and Antifungal Applications
Due to their diverse set of biological activities, quinazolinones and quinazolines, such as 5,6,7,8-Tetrahydroquinazoline, have been extensively studied for their antibacterial and antifungal properties. The emergence of drug-resistant bacterial strains has escalated the need for novel antibiotics, and quinazoline derivatives have shown promising results in this field .
Neurological Disorder Treatments
Quinazoline derivatives have displayed significant activity in the treatment of various neurological disorders. They have been used as sedative hypnotics, antipsychotic, anticonvulsant, and anti-Parkinsonism agents. The structural versatility of 5,6,7,8-Tetrahydroquinazoline allows for the synthesis of compounds that can interact with neurological pathways, offering potential treatments for these conditions .
Anti-inflammatory and Analgesic Effects
The anti-inflammatory and analgesic effects of quinazoline derivatives make them valuable in the development of new medications for pain and inflammation management. Research into 5,6,7,8-Tetrahydroquinazoline has contributed to understanding how these compounds can be modified to enhance their efficacy and reduce side effects in treating these conditions .
Mecanismo De Acción
Target of Action
5,6,7,8-Tetrahydroquinazoline has been found to have high binding affinity towards some essential enzymes of Mycobacterial tuberculosis, such as dihydrofolate reductase (DHFR) , pantothenate kinase (Mt PanK) , and FAD-containing oxidoreductase DprE1 (Mt DprE1) . These enzymes play crucial roles in the survival and virulence of Mycobacterium tuberculosis .
Mode of Action
The compound interacts with its targets (DHFR, Mt PanK, and Mt DprE1) through molecular docking
Biochemical Pathways
The inhibition of DHFR, Mt PanK, and Mt DprE1 by 5,6,7,8-Tetrahydroquinazoline affects the biochemical pathways associated with these enzymes . For instance, DHFR is involved in the folate pathway, which is essential for the synthesis of nucleotides. Inhibition of this enzyme can disrupt DNA synthesis and cell division .
Result of Action
The molecular and cellular effects of 5,6,7,8-Tetrahydroquinazoline’s action are largely determined by its inhibition of target enzymes. By inhibiting DHFR, Mt PanK, and Mt DprE1, the compound can disrupt essential biochemical pathways in Mycobacterium tuberculosis, potentially leading to the death of the bacteria .
Direcciones Futuras
Research on 5,6,7,8-Tetrahydroquinazoline derivatives should explore their potential as antitubercular agents, optimize their binding affinity, and investigate their pharmacokinetics. Additionally, further studies can explore their applications beyond tuberculosis treatment, such as in diabetes management .
Propiedades
IUPAC Name |
5,6,7,8-tetrahydroquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c1-2-4-8-7(3-1)5-9-6-10-8/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMSHIXOEBWOYJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC=NC=C2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90348448 | |
| Record name | 5,6,7,8-tetrahydroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90348448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7,8-Tetrahydroquinazoline | |
CAS RN |
5632-33-7 | |
| Record name | 5,6,7,8-Tetrahydroquinazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5632-33-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6,7,8-tetrahydroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90348448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 5,6,7,8-Tetrahydroquinazoline derivatives often act as dihydrofolate reductase (DHFR) inhibitors. [, , , , ] DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate, a coenzyme essential for DNA synthesis. [] Inhibition of DHFR disrupts folate metabolism and consequently, DNA synthesis, impacting cell growth and proliferation. [, ] Notably, several studies highlight the potential of these compounds as antiparasitic and antitumor agents due to their ability to inhibit DHFR from specific organisms like Pneumocystis carinii and Toxoplasma gondii. [, , , ]
A: Information regarding the material compatibility and stability of the core 5,6,7,8-tetrahydroquinazoline structure is limited within the provided research papers. The studies primarily focus on synthesizing and investigating the biological activity of various substituted derivatives. [, , , , , , , ]
A: The provided research does not discuss catalytic properties or applications for 5,6,7,8-tetrahydroquinazoline. The primary focus lies in its potential as a scaffold for developing therapeutic agents, particularly targeting DHFR. [, , , , , ]
A: Yes, computational chemistry plays a crucial role in understanding the reactivity and selectivity of 5,6,7,8-tetrahydroquinazoline derivatives, particularly in intramolecular Diels-Alder reactions. [] Researchers utilize semi-empirical calculations (MNDO) to determine the heat of activation for these reactions. [] Additionally, molecular mechanics calculations combined with the Boltzmann distribution equation are employed to analyze the probability of different molecular conformations and their influence on reactivity. [] These computational studies provide insights into the structural features affecting the reactivity of these compounds.
ANone: SAR studies are central to understanding the biological activity of 5,6,7,8-tetrahydroquinazoline derivatives.
- Position 2: Compounds with a 2-amino group generally exhibit higher potency against DHFR. [, , ]
- Position 4: Aryl and arylsulfonyl substitutions at position 4 have been explored for 5-HT6 receptor antagonism. []
- Position 6: Lipophilic substitutions, particularly arylmethyl groups with varying methoxy substitutions, enhance potency against P. carinii and T. gondii DHFR. [, , ] For instance, the 2,5-dimethoxybenzyl, 3,4-dimethoxybenzyl, and 3,4,5-trimethoxybenzyl analogs demonstrate strong inhibition against P. carinii DHFR. []
- Bridged Structures: Introducing a bridge in the carbocyclic ring, as seen in 4,6-diamino-3,5-diazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene, can significantly impact potency and selectivity towards P. carinii and T. gondii DHFR. []
A: Specific information regarding the stability and formulation of the core 5,6,7,8-tetrahydroquinazoline structure is limited within the provided research. Studies focus more on the synthesis and biological evaluation of its derivatives. [, , , , , , , ]
ANone: These aspects are not extensively explored within the provided research papers. The primary focus lies in the synthesis and investigation of the biological activity of various 5,6,7,8-tetrahydroquinazoline derivatives, particularly their interaction with DHFR and potential as antiparasitic and antitumor agents. [1-24]
A: While specific milestones aren't explicitly outlined, the research highlights a clear progression in understanding 5,6,7,8-tetrahydroquinazoline. Early work focused on synthetic strategies, exploring reactions with cyanoguanidine, [] trisformylaminomethane, [] and various substituted amidines. [] This led to the development of diversely substituted derivatives.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



